molecular formula C21H18BrN5O3 B14102931 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B14102931
M. Wt: 468.3 g/mol
InChI Key: OPKGAWJUFPXEBN-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazin derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrazolo[1,5-d][1,2,4]triazin core, and an ethoxyphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-ethoxyphenyl)acetamide involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-d][1,2,4]triazin core. The synthetic route may include the following steps:

    Formation of the Pyrazolo[1,5-d][1,2,4]triazin Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromine or a bromine-containing reagent.

    Attachment of the Ethoxyphenylacetamide Moiety: This step involves the coupling of the ethoxyphenylacetamide group to the pyrazolo[1,5-d][1,2,4]triazin core, typically through an amide bond formation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-ethoxyphenyl)acetamide can be compared with other similar compounds, such as:

    Pyrazolo[1,5-d][1,2,4]triazin Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Bromophenyl Derivatives: Compounds with a bromophenyl group may exhibit similar reactivity in substitution reactions but differ in their overall structure and function.

    Ethoxyphenylacetamide Derivatives: These compounds share the ethoxyphenylacetamide moiety but differ in their core structures, leading to differences in their applications and effects.

The uniqueness of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-ethoxyphenyl)acetamide lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C21H18BrN5O3

Molecular Weight

468.3 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C21H18BrN5O3/c1-2-30-19-6-4-3-5-16(19)24-20(28)12-26-21(29)18-11-17(25-27(18)13-23-26)14-7-9-15(22)10-8-14/h3-11,13H,2,12H2,1H3,(H,24,28)

InChI Key

OPKGAWJUFPXEBN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br

Origin of Product

United States

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